2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a triazole core substituted with amino and pyridin-3-yl groups, linked via a thioether bridge to an N-(4-phenoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c22-27-20(15-5-4-12-23-13-15)25-26-21(27)30-14-19(28)24-16-8-10-18(11-9-16)29-17-6-2-1-3-7-17/h1-13H,14,22H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCVAQHYPJLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763114-74-5 | |
| Record name | 2-((4-AMINO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)N-(4-PHENOXY-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 418.48 g/mol. Its structure includes a triazole ring, an acetamide group, and a phenoxy substituent, which may contribute to its biological properties.
The biological activity of triazole derivatives often involves inhibition of specific enzymes or modulation of cellular pathways. The mechanism of action for 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is hypothesized to involve:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as kinases and phosphatases, which play critical roles in cell signaling pathways.
- Antimicrobial Activity : The compound may exhibit antibacterial or antifungal properties by disrupting microbial cell functions.
- Anti-inflammatory Effects : Some triazole derivatives have shown potential in modulating inflammatory responses.
Biological Activity Data
A summary of biological activity findings related to similar triazole compounds is provided in the following table:
| Compound | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| 1 | JNK Inhibition | 0.4 | |
| 2 | Antibacterial | 1.8 | |
| 3 | Anti-tubercular | 27 | |
| 4 | Anti-cancer | 16 |
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the triazole ring and substituents significantly influence biological activity. For example:
- Positioning of Functional Groups : The presence of amino and phenoxy groups enhances the inhibitory activity against certain kinases.
- Substituent Variability : Different substituents at the phenoxy position may lead to variations in potency and selectivity against target enzymes.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide :
- Anti-cancer Activity : A study demonstrated that a related triazole derivative exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential for further development as an anticancer agent .
- Antimicrobial Properties : Another investigation reported that certain triazole compounds displayed strong antibacterial activity against resistant strains of bacteria, indicating their therapeutic potential in treating infections .
- Inflammation Modulation : Research findings suggest that some triazole derivatives can effectively reduce inflammation markers in vitro, providing insights into their anti-inflammatory capabilities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
The compound’s structure can be compared to analogs with variations in three key regions:
Triazole Ring Substituents: Amino vs. alkyl/aryl groups.
Pyridine Ring Position : Pyridin-3-yl vs. pyridin-2-yl or pyridin-4-yl.
Acetamide Aryl Group: 4-phenoxyphenyl vs. ethylphenyl, chlorophenyl, or nitro-substituted phenyl.
Table 1: Structural Comparison of Key Analogs
Key Observations
Triazole Substituents: The amino group in the target compound (vs. ethyl/allyl in VUAA1/6a) may enhance hydrogen-bonding interactions, improving target specificity. For example, AM31’s amino group contributes to nanomolar inhibition of reverse transcriptase .
Pyridine Position :
- Pyridin-3-yl (target compound, VUAA1) vs. pyridin-2-yl (OLC15, 6a): The 3-position may optimize π-π stacking in receptor binding, as seen in VUAA1’s Orco activation .
In contrast, 4-nitrophenyl (AM31) provides electron-withdrawing effects, improving charge-transfer interactions . Chlorophenyl derivatives (e.g., ) show increased halogen bonding but may raise toxicity concerns .
Physicochemical Properties
- Melting Points : Allyl-substituted analogs (6a, 7b) show m.p. 90–184°C, correlating with crystallinity influenced by substituents .
- Synthetic Yields: Amino-substituted derivatives (e.g., AM31) require optimized conditions due to steric hindrance, while allyl/ethyl groups (6a, VUAA1) offer moderate-to-high yields (50–83%) .
Q & A
Q. What are the established synthetic routes for 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide?
- Methodological Answer : The compound is synthesized via a multi-step process:
Core Triazole Formation : React 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol .
Thioether Linkage : Alkylate the thiol group using chloroacetamide derivatives (e.g., N-(4-phenoxyphenyl)chloroacetamide) in ethanol with aqueous KOH under reflux (1–3 hours) .
Purification : Precipitate the product in water, filter, and recrystallize from ethanol .
Key Considerations : Optimize reaction time and molar ratios to minimize byproducts like disulfides.
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole NH₂ at δ 5.5–6.0 ppm) .
- IR Spectroscopy : Identify thioamide (C=S stretch ~1200 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹) groups .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435) and fragmentation patterns .
- Elemental Analysis : Ensure purity (>95%) by matching experimental and theoretical C, H, N, S values .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s antiexudative or anti-inflammatory activity?
- Methodological Answer :
- Substituent Screening : Replace the pyridin-3-yl group with furan-2-yl or 4-chlorophenyl to study electronic effects on bioactivity .
- Mannich Base Derivatives : Introduce aminoalkyl groups (e.g., morpholine, piperidine) at the triazole NH₂ to improve solubility and membrane permeability .
- SAR Studies : Compare IC₅₀ values in in vitro models (e.g., COX-2 inhibition) and correlate with substituent Hammett constants .
Data Table :
| Derivative Substituent (R) | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|
| Pyridin-3-yl | 12.3 ± 1.2 | |
| Furan-2-yl | 8.7 ± 0.9 | |
| 4-Chlorophenyl | 15.6 ± 1.5 |
Q. What experimental models are suitable for evaluating its biological efficacy?
- Methodological Answer :
- In Vivo Anti-Exudative Assays : Induce paw edema in rats using carrageenan and measure volume reduction post-administration (dose range: 10–50 mg/kg) .
- Cytotoxicity Screening : Use MTT assays on human fibroblast (e.g., NIH/3T3) and cancer (e.g., MCF-7) cell lines to assess selectivity .
- Molecular Docking : Target COX-2 (PDB ID: 5KIR) or TNF-α (PDB ID: 6OP0) to predict binding modes .
Q. How can researchers resolve contradictions in activity data across derivatives?
- Methodological Answer :
- Comparative Physicochemical Profiling : Measure logP (octanol-water), pKa, and solubility to differentiate pharmacokinetic vs. pharmacodynamic effects .
- Crystallographic Studies : Solve X-ray structures to confirm stereoelectronic effects (e.g., pyridine vs. furan π-stacking) .
- Meta-Analysis : Aggregate data from analogs (e.g., 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide) to identify trends .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Methodological Answer :
- Reactive Intermediates : Chloroacetamides and thiols require inert atmospheres (N₂/Ar) and fume hoods to prevent oxidation .
- Storage : Store final compounds at 2–8°C in airtight containers with desiccants to avoid hydrolysis .
- Emergency Measures : For skin/eye contact, rinse with water (15+ minutes) and consult safety data sheets (SDS) for antidotes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
